molecular formula C13H20N4O2 B13750780 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine CAS No. 53973-02-7

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine

Cat. No.: B13750780
CAS No.: 53973-02-7
M. Wt: 264.32 g/mol
InChI Key: PUGZOQMKGQYAGP-UHFFFAOYSA-N
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Description

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of allyloxy groups at the 4 and 6 positions and a butyl group at the N position of the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with allyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with allyloxy groups. The resulting intermediate is then reacted with butylamine to introduce the butyl group at the N position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The allyloxy groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The allyloxy groups and the triazine ring play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(allyloxy)-N-octadecyl-1,3,5-triazin-2-amine: Similar structure but with a longer alkyl chain.

    4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: Contains diphenylphosphino groups instead of allyloxy groups.

    4,6-Bis(imidazol-1-yl)isophthalic acid: Contains imidazolyl groups instead of allyloxy groups.

Uniqueness

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine is unique due to its specific combination of allyloxy and butyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

53973-02-7

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

N-butyl-4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H20N4O2/c1-4-7-8-14-11-15-12(18-9-5-2)17-13(16-11)19-10-6-3/h5-6H,2-4,7-10H2,1H3,(H,14,15,16,17)

InChI Key

PUGZOQMKGQYAGP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)OCC=C)OCC=C

Origin of Product

United States

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